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Compound of Interest

Compound Name: 4-Chloro-3'-methylbenzophenone

Cat. No.: B1597085 Get Quote

This document provides a comprehensive technical overview of 4-Chloro-3'-
methylbenzophenone (CAS No. 35256-82-7), a substituted diaryl ketone. Designed for

researchers, chemists, and professionals in drug development, this guide delves into the

compound's fundamental properties, synthesis, analytical characterization, and its role as a

versatile intermediate in medicinal chemistry and organic synthesis. The narrative emphasizes

the causality behind methodological choices, ensuring a blend of theoretical knowledge and

practical insight.

Introduction and Molecular Profile
4-Chloro-3'-methylbenzophenone belongs to the benzophenone class of compounds, which

are characterized by a central carbonyl group bonded to two phenyl rings. The benzophenone

scaffold is a ubiquitous and valuable structure in medicinal chemistry, found in numerous

natural products and synthetic molecules exhibiting a wide range of biological activities,

including anticancer, anti-inflammatory, and antiviral properties[1]. The specific substitutions on

the phenyl rings—a chloro group at the 4-position and a methyl group at the 3'-position—

modulate the molecule's steric and electronic properties, influencing its reactivity and potential

biological interactions. This compound primarily serves as a crucial building block or

intermediate in the synthesis of more complex chemical entities[2].

Physicochemical Properties
A summary of the key physicochemical properties of 4-Chloro-3'-methylbenzophenone is

presented below. These parameters are essential for designing synthetic routes, purification
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strategies, and analytical methods.

Property Value Source

CAS Number 35256-82-7 [3][4]

Molecular Formula C₁₄H₁₁ClO [3]

Molecular Weight 230.69 g/mol [3]

Purity Typically ≥97% [4]

Hydrogen Bond Donor Count 0 [5]

Hydrogen Bond Acceptor

Count
1 [5]

Rotatable Bond Count 2 [5]

Molecular Structure
The 2D structure of 4-Chloro-3'-methylbenzophenone highlights the spatial arrangement of

its constituent atoms and functional groups.

Step 1: Acylium Ion Formation

Step 2: Electrophilic Attack

Step 3: Deprotonation & Catalyst Regeneration
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Caption: General mechanism of Friedel-Crafts Acylation.

Experimental Protocol: Synthesis via Friedel-Crafts
Acylation
This protocol is a representative procedure adapted from established methods for synthesizing

analogous benzophenone derivatives.[6]

Materials:

m-Toluene

4-Chlorobenzoyl chloride

Anhydrous Aluminum Chloride (AlCl₃)

Dichloromethane (DCM, anhydrous)

Concentrated Hydrochloric Acid (HCl)

Crushed Ice

Saturated Sodium Bicarbonate (NaHCO₃) solution

Brine (saturated NaCl solution)

Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

Procedure:

Reaction Setup: In a three-necked round-bottom flask equipped with a magnetic stirrer, a

dropping funnel, and a reflux condenser connected to a gas outlet (e.g., a bubbler with

mineral oil), suspend anhydrous AlCl₃ (1.1 equivalents) in anhydrous DCM under an inert

atmosphere (e.g., nitrogen or argon). The use of an inert atmosphere is critical to prevent the

moisture-sensitive AlCl₃ from deactivating.
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Addition of Reactants: Cool the suspension to 0 °C using an ice bath. Separately, prepare a

solution of 4-chlorobenzoyl chloride (1.0 equivalent) and m-toluene (1.1-1.2 equivalents) in

anhydrous DCM. Add this solution dropwise to the AlCl₃ suspension over 30-60 minutes. The

slow addition helps control the exothermic reaction and prevents side reactions.

Reaction Progression: After the addition is complete, allow the reaction mixture to warm to

room temperature and stir for 4-8 hours. Monitor the reaction's progress using Thin Layer

Chromatography (TLC) until the starting materials are consumed.

Workup - Quenching: Upon completion, cool the reaction mixture again in an ice bath. Very

carefully and slowly, pour the mixture into a beaker containing a vigorously stirred slurry of

crushed ice and concentrated HCl. This step is highly exothermic and should be performed

in a fume hood. The acidic quench decomposes the aluminum chloride complex and

protonates any remaining Lewis basic species.

Extraction: Transfer the quenched mixture to a separatory funnel. Separate the organic layer.

Wash the organic layer sequentially with water, saturated NaHCO₃ solution (to neutralize any

remaining acid), and finally with brine.

Drying and Concentration: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter,

and remove the solvent (DCM) under reduced pressure using a rotary evaporator to yield the

crude product.

Purification
The crude product often contains unreacted starting materials and isomers. Purification is

typically achieved through one or both of the following methods:

Recrystallization: Dissolve the crude solid in a minimum amount of a hot solvent (e.g.,

methanol, ethanol, or a hexane/ethyl acetate mixture) and allow it to cool slowly. The pure

product will crystallize out, leaving impurities in the mother liquor.[7]

Column Chromatography: For more challenging separations or to obtain very high purity,

flash column chromatography on silica gel is effective. A non-polar eluent system, such as a

gradient of ethyl acetate in hexanes, is typically used to separate the desired product from

byproducts.[3]
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Analytical Characterization Workflow
Unequivocal structural confirmation and purity assessment are paramount. A multi-technique

spectroscopic approach is standard practice for characterizing newly synthesized compounds

like 4-Chloro-3'-methylbenzophenone.[8][9]

Purified Sample

Purity Check
(TLC / HPLC)

Mass Spectrometry (MS)
- Molecular Weight

- Fragmentation

Purity OK

Infrared (IR) Spectroscopy
- Functional Groups (C=O, C-Cl)

Structural Elucidation

NMR Spectroscopy
(¹H, ¹³C, 2D)

Confirmed Structure &
Purity >95%
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Caption: Logical workflow for analytical characterization.

Spectroscopic Data Summary
The following table summarizes the expected spectral data for 4-Chloro-3'-
methylbenzophenone, inferred from the analysis of its functional groups and related

structures.[10][11]

Technique Expected Data Interpretation

¹H NMR

δ ≈ 7.3-7.8 ppm (multiplets,

8H, aromatic)δ ≈ 2.4 ppm

(singlet, 3H, methyl)

Confirms the presence and

relative positions of aromatic

and aliphatic protons.

¹³C NMR

δ ≈ 195 ppm (C=O)δ ≈ 125-

140 ppm (aromatic C)δ ≈ 21

ppm (methyl C)

Identifies the carbonyl carbon,

distinct aromatic carbons, and

the methyl carbon.

IR (Infrared)

ν ≈ 1660 cm⁻¹ (strong, C=O

stretch)ν ≈ 3050 cm⁻¹ (C-H

aromatic stretch)ν ≈ 2950 cm⁻¹

(C-H aliphatic stretch)ν ≈ 1100-

1200 cm⁻¹ (C-Cl stretch)

Confirms key functional

groups: ketone carbonyl,

aromatic and aliphatic C-H,

and C-Cl bond.

MS (Mass Spec)
m/z ≈ 230/232 (M, M+2 peaks

in ~3:1 ratio)

Indicates the molecular weight

and the presence of one

chlorine atom due to the

characteristic isotopic pattern.

Standard Operating Protocols for Analysis
Protocol: Sample Preparation for NMR Spectroscopy

Weigh approximately 10-20 mg of the purified, dry sample.

Dissolve the sample in ~0.6 mL of a deuterated solvent (e.g., CDCl₃) in a clean, dry NMR

tube.
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Add a small amount of an internal standard, such as tetramethylsilane (TMS), if quantitative

analysis is required or if the spectrometer is not locked on the solvent signal.

Cap the NMR tube and invert several times to ensure the solution is homogeneous.

Place the tube in the NMR spectrometer for analysis.

Protocol: Acquiring an IR Spectrum via ATR

Ensure the Attenuated Total Reflectance (ATR) crystal is clean by wiping it with a suitable

solvent (e.g., isopropanol) and allowing it to dry completely.[8]

Record a background spectrum of the empty, clean ATR crystal. This is crucial as it will be

subtracted from the sample spectrum.[8]

Place a small amount (1-2 mg) of the solid sample directly onto the center of the ATR crystal.

Apply pressure using the instrument's anvil to ensure firm and uniform contact between the

sample and the crystal surface.

Acquire the sample spectrum, typically over a range of 4000-400 cm⁻¹. Co-add 16 to 32

scans to improve the signal-to-noise ratio.

Process the resulting spectrum by automatically subtracting the background.

Applications in Research and Drug Development
The true value of 4-Chloro-3'-methylbenzophenone lies in its utility as a synthetic

intermediate. The benzophenone core is a privileged scaffold in drug discovery, and this

particular derivative offers three key reactive sites for further chemical modification: the two

aromatic rings and the carbonyl group.

Intermediate for Bioactive Molecules: Benzophenone derivatives are precursors to

compounds with a vast array of biological activities, including anti-inflammatory,

antimicrobial, and anticancer effects.[1][12] The chloro and methyl groups can direct further

substitutions or be incorporated as key features for binding to biological targets.
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Building Block in Organic Synthesis: The carbonyl group can be reduced to a secondary

alcohol (a benzhydrol), which is another important pharmacophore. The aromatic rings can

undergo further functionalization through reactions like nitration, halogenation, or cross-

coupling reactions (e.g., Suzuki, Buchwald-Hartwig) to build more complex molecular

architectures.

Photoinitiators: Benzophenones are well-known photoinitiators used in UV-curable coatings,

inks, and adhesives.[7] Upon absorption of UV light, they can initiate polymerization

reactions. While this specific isomer's application is not widely documented, its structural

class makes it a candidate for such roles.

Toxicological and Safety Considerations
While specific toxicological data for 4-Chloro-3'-methylbenzophenone is limited, information

on related compounds provides a basis for safe handling and risk assessment.

General Benzophenone Class: Some benzophenone derivatives are used as UV filters in

cosmetics and have been studied for their potential endocrine-disrupting activity and

percutaneous absorption.[13][14][15]

4-Methylbenzophenone: This related compound has been a subject of concern due to its

migration from food packaging materials. The European Food Safety Authority (EFSA) noted

that while it is not genotoxic, it is likely to be a carcinogen based on the toxicity of the parent

compound, benzophenone.[16]

Handling: As a standard precaution for any fine chemical intermediate, 4-Chloro-3'-
methylbenzophenone should be handled in a well-ventilated fume hood. Appropriate

personal protective equipment (PPE), including safety glasses, gloves, and a lab coat,

should be worn to prevent skin and eye contact.

Conclusion
4-Chloro-3'-methylbenzophenone (CAS 35256-82-7) is a valuable chemical intermediate with

a well-defined molecular structure and accessible synthetic pathways, primarily through

Friedel-Crafts acylation. Its characterization relies on a standard suite of analytical techniques,

including NMR, IR, and mass spectrometry. The strategic placement of chloro and methyl

groups on the benzophenone scaffold makes it a versatile precursor for the synthesis of
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complex organic molecules, particularly in the field of medicinal chemistry. Researchers and

drug development professionals can leverage this compound as a foundational element for

creating novel bioactive agents and functional materials.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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To cite this document: BenchChem. [An In-depth Technical Guide to 4-Chloro-3'-
methylbenzophenone]. BenchChem, [2026]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b1597085#4-chloro-3-methylbenzophenone-cas-
number-35256-82-7]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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